![molecular formula C23H20FN7O B2440482 (Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 941919-77-3](/img/structure/B2440482.png)
(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C23H20FN7O and its molecular weight is 429.459. The purity is usually 95%.
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Scientific Research Applications
Antagonist and Antihypertensive Properties
Studies have shown the synthesis of derivatives with potent antagonist activity against 5-HT2 receptors, indicating potential use in treating conditions influenced by serotonin levels. For example, derivatives have been prepared and tested for their antagonist activity, showing promising results in in vivo tests for blocking specific physiological reactions, hinting at potential applications in neurological disorders or conditions related to serotonin dysregulation (Watanabe et al., 1992). Furthermore, some compounds within this class have been synthesized as potential antihypertensive agents, showcasing promising activity and underscoring the versatility of these molecules in addressing cardiovascular conditions (Bayomi et al., 1999).
Antimicrobial and Antibacterial Evaluation
The antimicrobial and antibacterial potential of similar compounds has been extensively evaluated, with novel derivatives showing increased potency against resistant strains of bacteria. This research indicates a promising avenue for developing new antibacterial agents to address the growing concern of antibiotic resistance (Sunduru et al., 2011). Additionally, the synthesis of novel 1,2,4-triazole derivatives has demonstrated good to moderate activities against test microorganisms, further reinforcing the potential of these compounds in contributing to the development of new antimicrobial therapies (Bektaş et al., 2007).
Antitumor Activity
Research into the antitumor properties of compounds with similar structures has yielded promising results. For instance, the synthesis of thiazolopyrimidines as potential antimicrobial and antitumor agents has shown that some tested compounds exhibit significant activity, highlighting the potential for these molecules in cancer therapy (El-Bendary et al., 1998).
Mechanism of Action
Triazoles
, especially 1,2,4-triazoles, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
properties
IUPAC Name |
(Z)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h1-11,16H,12-15H2/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUDKYDFBOZUGA-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)/C=C\C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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